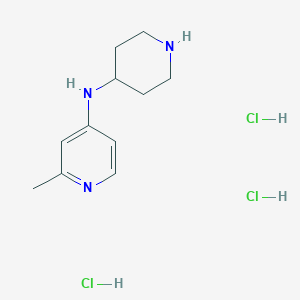

2-Methyl-N-(piperidin-4-yl)pyridin-4-amine trihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methyl-N-(piperidin-4-yl)pyridin-4-amine trihydrochloride is a chemical compound with the molecular formula C11H17N3 . It is also known as N-[(pyridin-2-yl)methyl]piperidin-4-amine .

Synthesis Analysis

The synthesis of 2-Methyl-N-(piperidin-4-yl)pyridin-4-amine trihydrochloride and its derivatives involves the use of classical molecular simulation methods . These methods help in describing the arrangement of intercalated molecules within a layered structure of zirconium 4-sulfophenylphosphonate . The intercalated molecules are placed between SO3H groups of the host layers . Their mutual positions and orientations are solved by molecular simulation methods and compared with the presented experimental results .Molecular Structure Analysis

The molecular structure of 2-Methyl-N-(piperidin-4-yl)pyridin-4-amine trihydrochloride is analyzed using various methods. For instance, the calculation results reveal a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers . The dipole moments of the AH, AMe, and ANO2 guests in the final models are calculated to illustrate the potential use of these materials in non-linear optics .Chemical Reactions Analysis

The chemical reactions involving 2-Methyl-N-(piperidin-4-yl)pyridin-4-amine trihydrochloride are complex and involve several steps. For instance, the intercalated molecules are placed between SO3H groups of the host layers . Their mutual positions and orientations are solved by molecular simulation methods and compared with the presented experimental results .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methyl-N-(piperidin-4-yl)pyridin-4-amine trihydrochloride include a predicted boiling point of 341.0±42.0 °C and a predicted density of 1.081±0.06 g/cm3 . The compound also has a predicted pKa value of 9.96±0.10 .Aplicaciones Científicas De Investigación

Synthesis of N,S-containing Heterocycles

- Research demonstrates the utility of piperidinium compounds, related to 2-Methyl-N-(piperidin-4-yl)pyridin-4-amine trihydrochloride, in synthesizing N,S-containing heterocycles through aminomethylation reactions. These heterocycles have potential applications in material science and as intermediates in pharmaceutical synthesis (Dotsenko et al., 2012).

Synthesis of Pyridine Derivatives

- The compound's structural analogs are key intermediates in synthesizing various pyridine derivatives. For instance, 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate in the synthesis of lafutidine, highlights the role of these compounds in pharmaceutical manufacturing (Shen Li, 2012).

Pharmacological Properties

- Piperazinopyrimidines, structurally related to 2-Methyl-N-(piperidin-4-yl)pyridin-4-amine trihydrochloride, have been studied for their pharmacological properties, including antiemetic, tranquilizing, and analgesic activities. This indicates the potential use of the compound in developing new therapeutic agents (Mattioda et al., 1975).

Chemical Reactions and Binding Properties

- Studies on the amino group in heterocyclic aromatic systems, including compounds like 2-Methyl-N-(piperidin-4-yl)pyridin-4-amine trihydrochloride, shed light on their basicity, nucleophilic, and electrophilic substitution reactions. This knowledge is crucial for designing compounds with desired reactivity and binding properties (Ginsburg, 1967).

Self-Assembly in Chemical Synthesis

- The compound and its derivatives are involved in one-pot synthesis reactions that lead to self-assembling structures, highlighting their importance in creating complex molecular architectures for material science and nanotechnology applications (Bararjanian et al., 2010).

Coordination Chemistry

- Research into the coordination chemistry of group 12 metal complexes with ligands related to 2-Methyl-N-(piperidin-4-yl)pyridin-4-amine trihydrochloride reveals their potential in creating diverse structural motifs. This has implications for developing new materials and catalysts (Purkait et al., 2017).

Photocatalytic Applications

- Studies on the photocatalytic degradation of nitrogen-containing organic compounds provide insights into environmental applications of related compounds, such as water purification and the breakdown of pollutants (Low et al., 1991).

Direcciones Futuras

The future directions for research on 2-Methyl-N-(piperidin-4-yl)pyridin-4-amine trihydrochloride could involve further exploration of its potential use in non-linear optics . Additionally, more research could be conducted to fully understand its mechanism of action and to explore its potential applications in other areas.

Propiedades

IUPAC Name |

2-methyl-N-piperidin-4-ylpyridin-4-amine;trihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3.3ClH/c1-9-8-11(4-7-13-9)14-10-2-5-12-6-3-10;;;/h4,7-8,10,12H,2-3,5-6H2,1H3,(H,13,14);3*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAZHMWPSOPRELF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)NC2CCNCC2.Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20Cl3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-N-(piperidin-4-yl)pyridin-4-amine trihydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Phenyl-2-[(thiophene-2-carbonyl)-amino]-propionic acid](/img/no-structure.png)

![2-ethoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2987451.png)

![1-[(3-Chlorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol](/img/structure/B2987454.png)

![N-cyclopropyl-2-[4-(4-fluorobenzenesulfonamido)phenyl]acetamide](/img/structure/B2987459.png)

![methyl 4-[[2-[(E)-3-(4-chloro-2-methoxy-5-methylanilino)-2-cyano-3-oxoprop-1-enyl]phenoxy]methyl]benzoate](/img/structure/B2987465.png)